molecular formula C15H7Br2ClO4S B2464793 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one CAS No. 775315-37-2

6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2464793
CAS No.: 775315-37-2
M. Wt: 478.54
InChI Key: XLQVKOAYDBKBJJ-UHFFFAOYSA-N
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Description

6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one typically involves the bromination of a chromen-2-one precursor followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the sulfonylation reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.

Biology

In biological research, the compound may be studied for its interactions with various enzymes and receptors, contributing to the understanding of its mechanism of action.

Medicine

The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the bromine atoms could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    6,8-dibromo-2H-chromen-2-one: Lacks the sulfonyl group, which may result in different biological activities.

    3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one: Lacks the bromine atoms, potentially affecting its reactivity and interactions with molecular targets.

Uniqueness

6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of both bromine atoms and the sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6,8-dibromo-3-(4-chlorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Br2ClO4S/c16-9-5-8-6-13(15(19)22-14(8)12(17)7-9)23(20,21)11-3-1-10(18)2-4-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQVKOAYDBKBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Br2ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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